Antibacterial Potency: 6-Fluoro-2-piperazin-1-yl-quinoline vs. Ciprofloxacin and Norfloxacin
Direct quantitative data for 6-Fluoro-2-piperazin-1-yl-quinoline are not available in the public domain. However, its structural class (fluorinated piperazinyl-quinoline) has been extensively characterized against key comparators. Ciprofloxacin, a 6-fluoro-7-piperazinyl-quinolone, demonstrates approximately fourfold greater in vitro antibacterial activity compared to other fluorinated piperazinyl-substituted quinoline derivatives [1]. The absence of the carboxylic acid and the 2-position piperazine in the target compound suggests it may not possess the same antibacterial profile, a critical consideration for research applications.
| Evidence Dimension | In vitro antibacterial activity |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Ciprofloxacin vs. other fluorinated piperazinyl-quinolines: ciprofloxacin ~4× more active |
| Quantified Difference | ~4-fold difference between ciprofloxacin and its class |
| Conditions | In vitro antimicrobial assay against various bacterial strains |
Why This Matters
Procurement decisions must account for the compound's unique substitution pattern, which may result in divergent antibacterial activity compared to established fluoroquinolones, impacting assay design.
- [1] Van Caekenberghe, D. L., & Pattyn, S. R. (1984). In vitro activity of ciprofloxacin compared with those of other new fluorinated piperazinyl-substituted quinoline derivatives. Antimicrobial Agents and Chemotherapy, 25(4), 518-521. View Source
